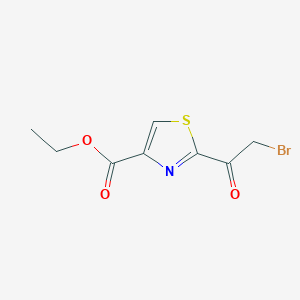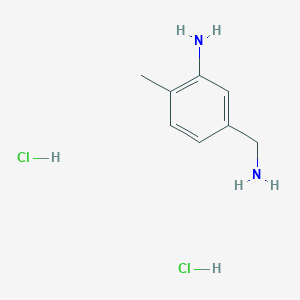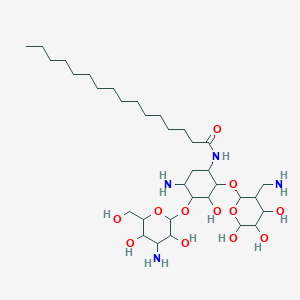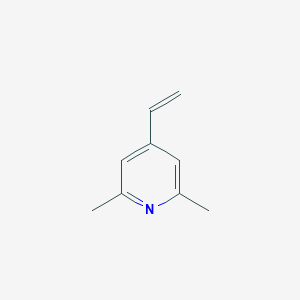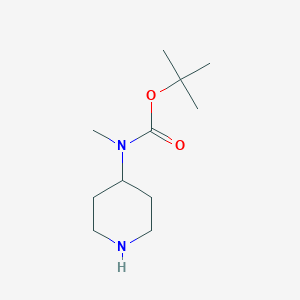
Tert-butyl methyl(piperidin-4-yl)carbamate
Overview
Description
Scientific Research Applications
Organic Synthesis Intermediates
Tert-butyl methyl(piperidin-4-yl)carbamate serves as an intermediate in the synthesis of more complex organic compounds. Its structure is amenable to further chemical modifications, making it a versatile building block in organic chemistry. For instance, it can undergo reactions to introduce additional functional groups or to form cyclic structures that are prevalent in many biologically active molecules .
Pharmaceutical Research
In pharmaceutical research, this compound is used in the synthesis of potential drug candidates. Its piperidine moiety is a common feature in many drugs, and modifications to this core structure can lead to the discovery of new therapeutic agents. The tert-butyl group can be easily removed under acidic conditions, revealing a free amine that can be further elaborated .
Material Science
The carbamate group in Tert-butyl methyl(piperidin-4-yl)carbamate is useful in material science, particularly in the development of polymers. Carbamates can act as crosslinking agents, improving the durability and thermal stability of polymeric materials. This application is critical in creating high-performance materials for various industries .
Catalysis
This compound can also find applications in catalysis. Piperidine derivatives are known to be good ligands for metal-catalyzed reactions. They can coordinate to transition metals, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and more. This is essential for developing more efficient and selective industrial processes .
Agrochemical Development
In agrochemical research, Tert-butyl methyl(piperidin-4-yl)carbamate can be used to synthesize compounds with potential pesticidal or herbicidal activity. The piperidine ring can be part of the active moiety that interacts with biological targets in pests and weeds, providing a starting point for the development of new agrochemicals .
Biochemical Studies
The compound’s ability to form stable carbamate esters makes it a candidate for biochemical studies, particularly in the investigation of enzyme mechanisms. It can act as an inhibitor or a substrate analogue, helping to elucidate the role of enzymes in various biological processes .
Neurochemistry Research
Given the importance of piperidine derivatives in neurochemistry, Tert-butyl methyl(piperidin-4-yl)carbamate can be used to study neurotransmitter pathways. Modifications to the piperidine ring can lead to compounds that interact with receptors or enzymes involved in the central nervous system, contributing to our understanding of brain function and disorders .
Environmental Chemistry
Lastly, this compound can be utilized in environmental chemistry to study the degradation of carbamate pesticides. Understanding its breakdown products and their environmental impact can inform the design of more eco-friendly pesticides with reduced persistence in ecosystems .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl methyl(piperidin-4-yl)carbamate is a complex organic compound Similar compounds have been found to be potent against biofilm-formingStaphylococcus aureus and Staphylococcus epidermidis .
Mode of Action
It’s suggested that the compound may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential bacterial processes such as energy production and nutrient uptake .
Result of Action
The result of the action of Tert-butyl methyl(piperidin-4-yl)carbamate is bactericidal, showing strong antibacterial activity against susceptible and drug-resistant Gram-positive bacteria .
properties
IUPAC Name |
tert-butyl N-methyl-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOYDXRUBOZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373551 | |
| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(piperidin-4-yl)carbamate | |
CAS RN |
108612-54-0 | |
| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-Boc-4-N-Methyl-aminopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
